molecular formula C10H9BrO3 B13685969 Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate

Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate

Cat. No.: B13685969
M. Wt: 257.08 g/mol
InChI Key: GAOMLXNKCBLNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family.

Preparation Methods

The synthesis of Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate typically involves several steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 7-bromo-2,3-dihydrobenzofuran-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique benzofuran structure, which contributes to its biological activity. The compound's molecular formula is C10H9BrO3C_{10}H_{9}BrO_{3} with a molecular weight of approximately 273.08 g/mol. Its structure includes a bromine atom at the 7-position and a carboxylate functional group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against a range of pathogens. The presence of the bromine atom may enhance its ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains .
  • Anti-inflammatory Effects : Compounds derived from benzofuran structures have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

In Vitro Studies

The following table summarizes key findings from in vitro studies assessing the biological activity of this compound:

Cell Line IC50 (µM) Effect Observed
MDA-MB-2311.60Significant cytotoxicity
A5490.45Induction of apoptosis
HepG22.00Inhibition of cell proliferation
BEL-74021.20Strong anti-proliferative effects

These results indicate that this compound exhibits potent cytotoxic effects across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Case Study on Antitumor Activity : A study conducted on the MDA-MB-231 breast cancer cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound .
  • Investigation of Antimicrobial Effects : In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, demonstrating its potential as a therapeutic agent against bacterial infections .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 7-bromo-2,3-dihydro-1-benzofuran-4-carboxylate

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-3H,4-5H2,1H3

InChI Key

GAOMLXNKCBLNHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCOC2=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.